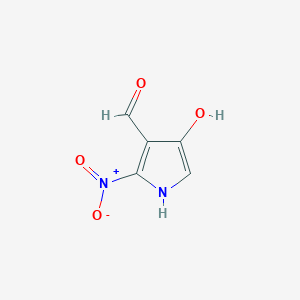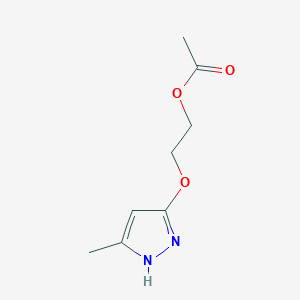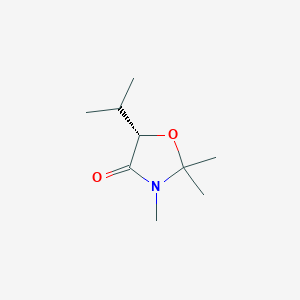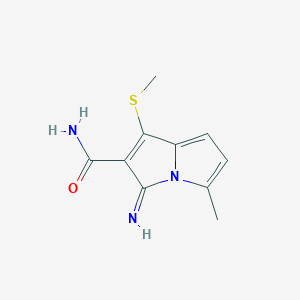![molecular formula C6H6N2OS B12892802 2,3-Dihydropyrazolo[5,1-b]thiazole-7-carbaldehyde](/img/structure/B12892802.png)
2,3-Dihydropyrazolo[5,1-b]thiazole-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydropyrazolo[5,1-b]thiazole-7-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a pyrazole and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydropyrazolo[5,1-b]thiazole-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bromopyrazole with ethyl-2-mercaptoacetate, followed by hydrolysis and reduction steps to form the desired compound . The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydropyrazolo[5,1-b]thiazole-7-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
2,3-Dihydropyrazolo[5,1-b]thiazole-7-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against certain cancer cell lines.
Mécanisme D'action
The mechanism of action of 2,3-Dihydropyrazolo[5,1-b]thiazole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,3-Dihydropyrazolo[5,1-b]thiazole-7-carbaldehyde include other pyrazolo[5,1-b]thiazole derivatives, such as:
- 2,3-Dihydropyrazolo[5,1-b]thiazole-7-carboxylic acid
- Pyrazolo[3,4-d]thiazoles
- Pyrazolo[4,3-b][1,4]thiazines
Uniqueness
What sets this compound apart is its specific structural configuration and the presence of the aldehyde functional group, which can be further modified to create a variety of derivatives with potentially enhanced biological activities.
Propriétés
Formule moléculaire |
C6H6N2OS |
|---|---|
Poids moléculaire |
154.19 g/mol |
Nom IUPAC |
2,3-dihydropyrazolo[5,1-b][1,3]thiazole-7-carbaldehyde |
InChI |
InChI=1S/C6H6N2OS/c9-4-5-3-7-8-1-2-10-6(5)8/h3-4H,1-2H2 |
Clé InChI |
VOSUMVLOHPXYPA-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=C(C=NN21)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile](/img/structure/B12892730.png)
![2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12892734.png)

![2-[(5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12892744.png)






![Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12892779.png)
![3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892780.png)
